N-Boc-cis-4-Hydroxy-D-proline

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Synthesis of Peptides and Proteins:

(2R,4R)-Boc-hydroxyproline can be incorporated into peptides and proteins through solid-phase peptide synthesis (SPPS) due to the presence of the tert-butoxycarbonyl (Boc) protecting group, which allows for selective deprotection and coupling reactions. This allows researchers to study the functional consequences of incorporating hydroxyproline into specific protein sequences, potentially leading to the development of novel therapeutic agents or biomaterials. Source: A. Isidro-Landeros et al., Peptide and protein engineering by chemical modification: new perspectives for drug design, Future Medicinal Chemistry, 2010:

Studies on Collagen Structure and Function:

Hydroxyproline is a crucial component of collagen, a major structural protein found in connective tissues. (2R,4R)-Boc-hydroxyproline can be used to study the role of hydroxyproline in collagen folding, stability, and interaction with other molecules. This research can contribute to a better understanding of collagen-related diseases and the development of novel therapeutic strategies. Source: M.D. Shoulders and R.T. Raines, Collagen structure and stability, Annual Review of Biochemistry, 2009:

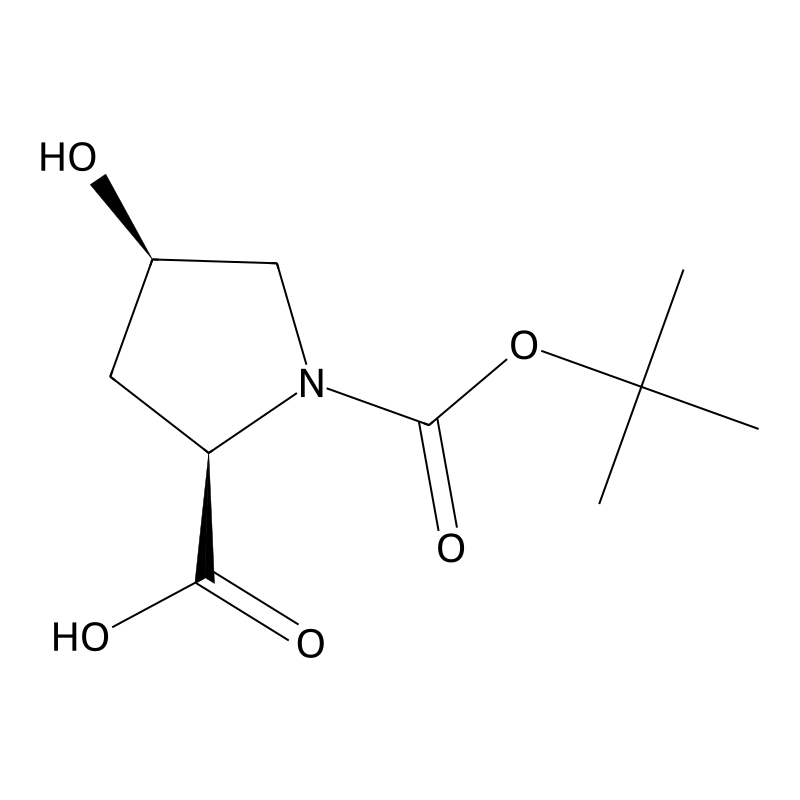

N-Boc-cis-4-Hydroxy-D-proline is a derivative of proline, an amino acid commonly found in proteins. The compound features a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom and a hydroxyl group at the 4-position of the proline ring. Its molecular formula is C₁₁H₁₉NO₅, and it has a molecular weight of approximately 241.28 g/mol . The compound is typically used in peptide synthesis and as an intermediate in the development of pharmaceuticals.

N-Boc-cis-4-Hydroxy-D-proline can undergo several chemical transformations:

- Deprotection: The Boc group can be removed under acidic conditions to yield cis-4-hydroxy-D-proline.

- Esterification: Reacting with alcohols can form esters, which are useful in various synthetic pathways.

- Coupling Reactions: It can participate in peptide bond formation through coupling reactions with other amino acids or peptide fragments.

These reactions are essential for constructing complex molecules in medicinal chemistry and drug development.

N-Boc-cis-4-Hydroxy-D-proline exhibits notable biological properties:

- Peptide Synthesis: It serves as a building block in the synthesis of peptides that may have therapeutic applications.

- Conformational Restriction: The presence of the hydroxyl group allows for conformational restrictions that can enhance the biological activity of peptides.

- Potential Antiviral Activity: Some studies suggest that derivatives of 4-hydroxyproline may exhibit antiviral properties, although specific research on N-Boc-cis-4-Hydroxy-D-proline is limited .

The synthesis of N-Boc-cis-4-Hydroxy-D-proline typically involves several steps:

- Starting Material: The process often begins with 4-hydroxy-L-proline.

- Boc Protection: The amino group is protected using Boc anhydride in the presence of a base like DMAP (dimethylaminopyridine) to yield N-Boc-4-hydroxy-L-proline.

- Methyl Ester Formation: This intermediate can be methylated to form N-Boc-cis-4-hydroxy-D-proline methyl ester .

- Purification: The final product is purified through techniques such as crystallization or chromatography.

N-Boc-cis-4-Hydroxy-D-proline finds applications in various fields:

- Pharmaceuticals: Used as an intermediate in drug synthesis, particularly for compounds targeting viral infections or cancer.

- Peptide Chemistry: Serves as a key building block for synthesizing cyclic peptides and other bioactive compounds.

- Research: Utilized in studies exploring protein folding and structure due to its unique conformational properties.

Interaction studies involving N-Boc-cis-4-Hydroxy-D-proline primarily focus on its role in peptide interactions and stability:

- Peptide Stability: Research indicates that the incorporation of this compound into peptides can enhance their stability against enzymatic degradation.

- Binding Studies: Studies may explore how modified peptides interact with biological targets, which could lead to insights into drug design and efficacy.

N-Boc-cis-4-Hydroxy-D-proline shares structural similarities with several compounds but has unique characteristics that distinguish it:

| Compound | Structural Features | Unique Aspects |

|---|---|---|

| N-Boc-cis-4-Hydroxy-L-proline | Similar structure but L-isomer | Different biological activity profile |

| Cis-4-Hydroxy-D-proline | No Boc protection | More reactive due to unprotected amine |

| N-Boc-trans-4-Hydroxy-D-proline | Trans configuration | Different conformational properties |

| N-Boc-cis-3-Hydroxy-D-proline | Hydroxyl at position 3 | Distinct steric effects on peptide folding |

The uniqueness of N-Boc-cis-4-Hydroxy-D-proline lies in its specific stereochemistry and protective Boc group, which allows for selective reactivity and application in synthetic pathways not feasible with its analogs.

XLogP3

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 1 of 39 companies. For more detailed information, please visit ECHA C&L website;

Of the 1 notification(s) provided by 38 of 39 companies with hazard statement code(s):;

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant